![molecular formula C23H21N3O3S B2789138 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-67-2](/img/structure/B2789138.png)
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a sulfonamide and is synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for the synthesis of DNA in cancer cells. In addition, it also inhibits the activity of various proteins such as NF-κB and COX-2, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide include the inhibition of cancer cell growth and the reduction of inflammation. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be difficult to obtain pure samples of this compound due to the complex synthesis process. In addition, this compound may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide. One direction is to study its potential use in combination with other anti-cancer or anti-inflammatory agents to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a complex chemical process that involves the use of various reagents and solvents. The synthesis process involves the reaction between 2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenylamine and benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through various processes such as recrystallization and column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide has potential applications in the field of medicine. This compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-6-8-19(13-15)30(28,29)25-21-12-11-18(14-16(21)2)26-17(3)24-22-10-5-4-9-20(22)23(26)27/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDGHHAKNZYVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

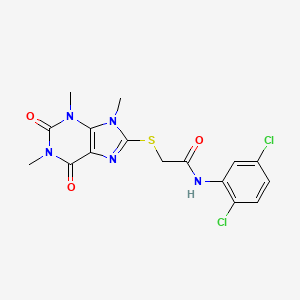
![N-(2,4-dimethoxyphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2789058.png)
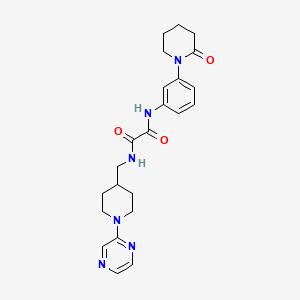
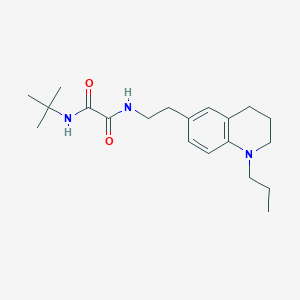
![1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one](/img/structure/B2789062.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2789064.png)
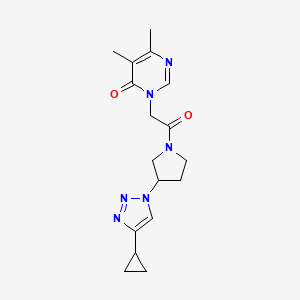
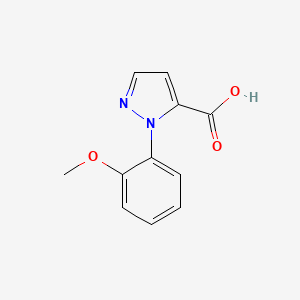
![2-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2789071.png)
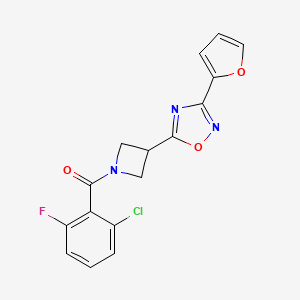
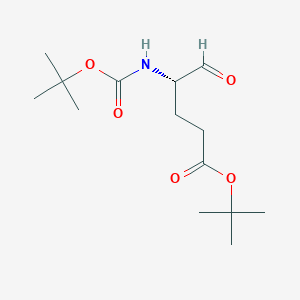
![5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]](/img/structure/B2789075.png)
![methyl 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2789076.png)
![N-(2-methoxyphenyl)-5-methyl-7-(p-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789078.png)